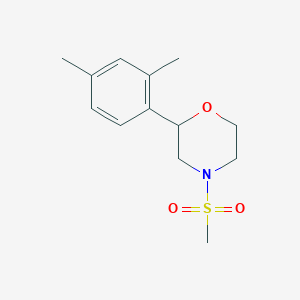![molecular formula C13H18N2O2S B7591915 1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mecanismo De Acción
The exact mechanism of action of 1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to modulate the immune response and reduce oxidative stress.
Biochemical and Physiological Effects:
1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth, modulate the immune response, and reduce oxidative stress. It has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine in lab experiments is its potent anti-inflammatory and anti-tumor effects. It is also relatively easy to synthesize and has good stability. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research.
Direcciones Futuras
There are many potential future directions for research on 1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine. One area of research could be to further investigate its anti-inflammatory and anti-tumor effects and explore its potential as a treatment for inflammatory and cancerous diseases. Another area of research could be to investigate its neuroprotective effects and explore its potential as a treatment for neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and optimize its use in research.
Métodos De Síntesis
1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine can be synthesized using a variety of methods. One common method involves the reaction of pyridine-3-sulfonyl chloride with cyclopentadiene in the presence of a Lewis acid catalyst. Another method involves the reaction of pyridine-3-sulfonyl hydrazide with cyclopentanone in the presence of a reducing agent. Both of these methods have been shown to produce high yields of 1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine with good purity.
Aplicaciones Científicas De Investigación
1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of anti-inflammatory drugs. Studies have shown that this compound has potent anti-inflammatory effects both in vitro and in vivo. It has also been shown to have anti-tumor and anti-viral effects, making it a potential candidate for cancer and viral disease treatments.
Propiedades
IUPAC Name |
1-pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,12-6-2-8-14-10-12)15-9-3-5-11-4-1-7-13(11)15/h2,6,8,10-11,13H,1,3-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVQOULXYKCIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN(C2C1)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)


![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)